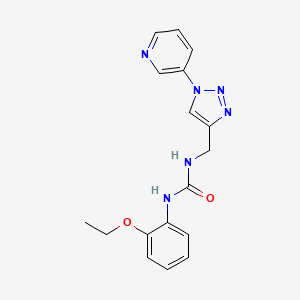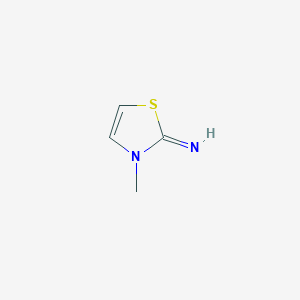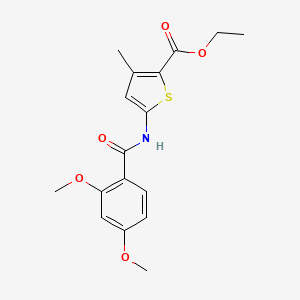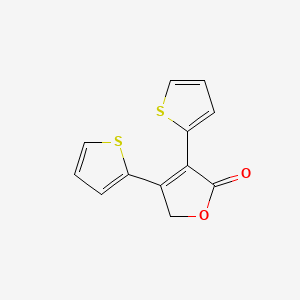
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to MPMS often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of MPMS includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in MPMS contributes to its reactivity. The ring can undergo various chemical reactions, including functionalization and ring construction from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of MPMS are largely determined by its molecular structure. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Microbial Reduction and Synthesis Applications
One study focuses on the stereoselective microbial reduction of a related compound, highlighting the potential of using microbial cultures for the synthesis of chiral intermediates. This process demonstrates the ability of microorganisms to catalyze the reduction of complex molecules, offering an efficient route for the preparation of compounds with high optical purity, which could be relevant for the synthesis of pharmaceuticals (Patel et al., 1993).
Structural Studies and Supramolecular Assembly
Another research area involves the structural study of derivatives, revealing how substitution affects supramolecular assembly. This is critical for understanding the molecular interactions and designing molecules with desired properties. For example, nimesulidetriazole derivatives were synthesized, and their crystal structures were analyzed to understand the nature of intermolecular interactions, which are crucial for drug design and development (Dey et al., 2015).
Corrosion Inhibition
In the context of materials science, certain derivatives have been investigated for their potential as corrosion inhibitors. Studies show that quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides exhibit significant adsorption characteristics on mild steel surfaces, offering protection against acid-mediated corrosion. This suggests applications in protecting industrial equipment and infrastructure from corrosive damage (Olasunkanmi et al., 2016).
Electrolyte Additives for Battery Performance
Furthermore, phenyl methanesulfonate, a closely related compound, has been used as an electrolyte additive to enhance the performance of lithium-ion batteries at low temperatures. This application is crucial for improving the reliability and efficiency of batteries under challenging environmental conditions, indicating the broad utility of methanesulfonamide derivatives in improving energy storage technologies (Lin et al., 2019).
Future Directions
The future directions of research involving MPMS could involve further exploration of its synthetic versatility and applications in scientific experiments. The pyrrolidine ring, a key structural component of MPMS, is a versatile scaffold for novel biologically active compounds, suggesting potential for the development of new drugs .
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-7-8-14(9-12)11-5-3-10(4-6-11)13-18(2,15)16/h3-6,12-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROFRFLMMKJOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

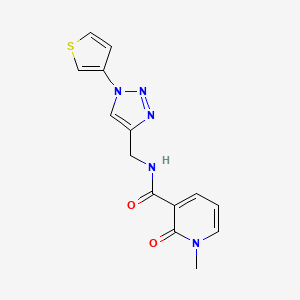
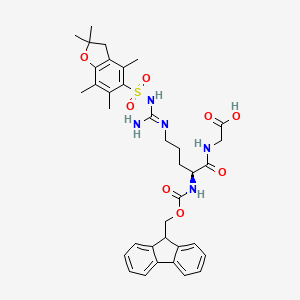
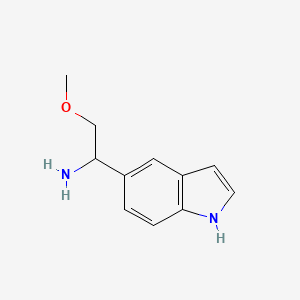
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)
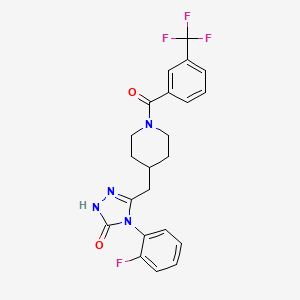
![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)
![(4-Chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone](/img/structure/B2656095.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)
